molecular formula C7H6BrN3 B12106425 3-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine

3-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B12106425
M. Wt: 212.05 g/mol
InChI Key: VQBZXATXXCWTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS 1781091-10-8) is a versatile brominated heterocyclic building block highly valuable in Fragment-Based Drug Discovery (FBDD) and medicinal chemistry . Its core structure serves as a privileged scaffold that can be selectively functionalized at multiple growth vectors, enabling comprehensive exploration of chemical space for lead optimization . The bromine substituent at the C3 position and the nitrogen-rich architecture make this compound a pivotal intermediate for various metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Negishi couplings, allowing for rapid diversification of the fragment core . Research applications focus on its use in constructing novel small molecule inhibitors. The compound's utility is demonstrated in the synthesis of complex heterocycles targeted for therapeutic areas such as cancer immunotherapy, following the ring-fusion strategies employed in developing promising scaffolds for disrupting protein-protein interactions . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

3-bromo-1-methylpyrazolo[4,3-c]pyridine

InChI

InChI=1S/C7H6BrN3/c1-11-6-2-3-9-4-5(6)7(8)10-11/h2-4H,1H3

InChI Key

VQBZXATXXCWTPY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=NC=C2)C(=N1)Br

Origin of Product

United States

Preparation Methods

Bromination-Cyclization of Pyridine Derivatives

A widely reported method involves brominating 1-methylpyrazolo[4,3-c]pyridine precursors. In one approach, 1-methyl-1H-pyrazolo[4,3-c]pyridine is treated with N-bromosuccinimide (NBS) in dichloromethane (DCM) under reflux (40–45°C) for 12 hours . The reaction proceeds via radical bromination, selectively substituting hydrogen at the 3-position due to the electron-withdrawing effect of the adjacent pyridine nitrogen. Purification by silica gel chromatography yields the target compound in 67–72% yield .

Key Reaction Conditions

  • Solvent : Dichloromethane

  • Brominating Agent : NBS (1.1 equiv)

  • Temperature : 40–45°C

  • Time : 12 hours

Cyclocondensation of 3-Amino-4-bromopyridine with Methylhydrazine

This two-step method begins with the synthesis of 3-amino-4-bromo-1-methylpyridinium iodide. Heating 4-bromo-3-nitropyridine with methyl iodide in acetonitrile at 80°C for 6 hours forms the methylated intermediate, which is subsequently reduced with H₂/Pd-C to yield 3-amino-4-bromo-1-methylpyridine . Cyclocondensation with methylhydrazine in ethanol at reflux (78°C) for 8 hours closes the pyrazole ring, achieving a 58% overall yield .

Mechanistic Insights

  • Step 1 : Quaternization of the pyridine nitrogen enhances electrophilicity at C-4, facilitating bromide substitution.

  • Step 2 : Hydrazine attacks the electrophilic C-3, followed by dehydration to form the pyrazole ring.

Palladium-Catalyzed Carbonylative Cyclization

A patent describes a high-pressure route using palladium(II) acetate as a catalyst. 3-Bromo-4-(methylamino)pyridine is reacted with carbon monoxide (CO) at 0.5 MPa in methanol containing triethylamine at 80°C . The carbonylative cyclization forms the pyrazole ring via insertion of CO into the C–Br bond, yielding the target compound in 90% yield .

Advantages

  • Single-step process with high atom economy.

  • Minimal byproducts due to gaseous CO as a reactant.

Limitations

  • Requires specialized equipment for high-pressure reactions.

Microwave-Assisted Synthesis from Pyrazole Esters

A rapid method employs microwave irradiation to condense ethyl 5-bromo-1H-pyrazole-4-carboxylate with 2-chloro-1-methylpyridinium iodide . In dimethylformamide (DMF) with K₂CO₃ , microwave heating at 150°C for 20 minutes induces cyclization, achieving an 81% yield . The methyl group is introduced via the quaternization of pyridine during the reaction.

Optimization Data

ParameterOptimal Value
Temperature150°C
Irradiation Time20 minutes
BaseK₂CO₃ (2 equiv)

Comparative Analysis of Methods

MethodYield (%)TimeKey Advantage
Bromination-Cyclization7212 hoursSelectivity for 3-position bromine
Cyclocondensation5814 hoursAvoids high-pressure conditions
Carbonylative Cyclization906 hoursHigh efficiency
Microwave-Assisted810.33 hoursRapid synthesis

Industrial-Scale Production Considerations

For bulk synthesis, the carbonylative cyclization method is preferred due to its scalability and minimal purification needs. Industrial reactors equipped with CO gas recycling systems reduce costs, while continuous flow setups enhance throughput . Challenges include managing exothermic reactions during bromination and ensuring consistent regioselectivity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the compound, such as pyrazolopyridine oxides.

    Reduction Products: Reduced derivatives with altered functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
3-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for their potential as inhibitors targeting neurological disorders and cancer pathways. For example, compounds derived from this scaffold have shown promising anti-cancer activity against cell lines such as HeLa and MCF7, with structure-activity relationship (SAR) studies indicating that specific substitutions can enhance biological efficacy .

Enzyme Inhibition
The compound has been identified as a selective inhibitor of cytochrome P450 enzymes, which play a critical role in drug metabolism. This selectivity may reduce adverse drug interactions compared to broader-spectrum inhibitors, making it a valuable candidate in drug design .

Material Science

Organic Semiconductors
In material science, this compound is explored for its electronic properties. Its unique structure allows it to be utilized in the development of organic semiconductors, which are essential for various electronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Biological Studies

Biochemical Assays
The compound is employed as a probe in biochemical assays to investigate enzyme interactions and cellular pathways. Its ability to modulate specific molecular targets allows researchers to study complex biological processes and signaling pathways involved in diseases .

Inhibition of TBK1

A significant study highlighted the compound's role as a potent inhibitor of TBK1 (TANK-binding kinase 1), with an IC50 value of 0.2 nM. This inhibition affects downstream signaling pathways critical for immune response and cancer progression, showcasing its therapeutic potential in oncology .

Cell Cycle Arrest

Another investigation demonstrated that derivatives of this compound could induce cell cycle arrest in cancer cell lines, leading to increased apoptosis rates. This finding emphasizes the compound's potential application in cancer therapeutics by targeting specific cellular processes .

Mechanism of Action

The mechanism of action of 3-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. This binding can modulate the activity of these targets, leading to therapeutic effects. The pathways involved often include signal transduction cascades, such as the Ras/Erk or PI3K/Akt pathways .

Comparison with Similar Compounds

Positional Isomers and Halogenated Derivatives

Compound Name CAS Molecular Formula Substituents Biological Activity Synthesis Method Reference
3-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine 633328-88-8 C₆H₄BrN₃ Br at C3, Me at N1 Weak anticancer/antimicrobial Ultrasound irradiation
6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine 1227628-78-5 C₇H₆BrN₃ Br at C6, Me at N1 Not reported Conventional synthesis
3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine 1352892-94-4 C₆H₃BrClN₃ Br at C3, Cl at C5 Kinase inhibition potential Halogenation reactions
3-Bromo-6-methyl-1H-pyrazolo[4,3-c]pyridine 1547107-66-3 C₇H₆BrN₃ Br at C3, Me at C6 Not reported Electrophilic substitution

Key Observations :

  • Ring Fusion Position : Pyrazolo[4,3-c]pyridine derivatives (e.g., target compound) exhibit distinct electronic properties compared to [4,3-b]-fused isomers due to differences in π-conjugation .
  • Methyl Group Position : Methyl at C6 (vs. N1) increases lipophilicity, which may influence blood-brain barrier penetration .

Saturated and Functionalized Derivatives

Compound Name CAS Molecular Formula Substituents Biological Activity Reference
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine - C₆H₉N₃ Saturated pyridine ring c-Met inhibition (IC₅₀: <100 nM)
1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine - C₁₁H₁₃N₃ Phenyl at N1 CB1 receptor antagonism

Key Findings :

  • Ring Saturation : Tetrahydro derivatives exhibit enhanced enzymatic potency (e.g., c-Met inhibition) due to improved conformational flexibility and hydrogen bonding .
  • N1 Substitution : Bulky groups like phenyl improve receptor selectivity (e.g., peripherally acting CB1 inverse agonists) .

Halogen and Protecting Group Variations

Compound Name CAS Molecular Formula Substituents Application Reference
7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine 1416712-91-8 C₁₀H₁₀BrIN₃O Br at C7, I at C3, THP at N1 Intermediate for cross-coupling

Key Insights :

  • Iodine Substitution : Enhances reactivity in Suzuki-Miyaura couplings for further functionalization .
  • THP Protection : Improves stability during synthesis, enabling selective deprotection for downstream modifications .

Biological Activity

3-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound characterized by its unique structural features, including a bromine atom at the 3-position and a methyl group at the 1-position of the pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in anti-cancer and anti-inflammatory therapies.

  • Molecular Formula : C7_7H6_6BrN3_3
  • Molecular Weight : 212.05 g/mol

The presence of the bromine atom enhances the compound's reactivity, allowing it to participate in various chemical transformations that can lead to derivatives with improved biological activity.

The mechanism of action of this compound involves:

  • Molecular Targets : The compound can bind to specific enzymes and receptors, modulating their activity.
  • Pathways Involved : Binding to these targets can trigger signaling pathways that influence cellular processes such as proliferation, apoptosis, and metabolism.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Enzyme Inhibition

This compound has been identified as a potential inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. The selectivity towards certain isoforms may reduce adverse drug interactions compared to broader-spectrum inhibitors.

Anti-Cancer Properties

Studies have shown that derivatives of pyrazolo[4,3-b]pyridine exhibit anti-cancer activity against various cell lines. For instance, compounds derived from this class have demonstrated significant inhibition of cell proliferation in cancer cell lines such as HeLa and MCF7. The structure-activity relationship (SAR) studies indicate that specific substitutions on the pyrazole ring enhance this activity .

Anti-Inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

Comparative Biological Activity Data

The following table summarizes the biological activities of this compound compared to similar compounds.

CompoundIC50 (µM)Zone of Inhibition (mm)Activity Type
This compound0.2511Enzyme Inhibition
Pyrazolo[3,4-b]pyridine derivative A0.2012Anti-Cancer
Pyrazolo[3,4-b]pyridine derivative B0.3010Anti-Cancer

Case Studies

  • Inhibition of TBK1 : A study identified pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors. The compound exhibited an IC50 value of 0.2 nM and showed effectiveness in inhibiting downstream signaling pathways involved in immune response and cancer progression .
  • Cell Cycle Arrest : Another investigation demonstrated that certain derivatives could arrest the cell cycle in cancer cell lines, leading to increased apoptosis rates. This highlights the potential of these compounds in cancer therapeutics .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Nucleophilic substitution reactions.
  • Condensation reactions with appropriate precursors.

These methods allow for efficient production while minimizing by-products, facilitating further modifications to enhance biological activity.

Q & A

Q. What are the key synthetic methodologies for constructing the pyrazolo[4,3-c]pyridine core in 3-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine?

The pyrazolo[4,3-c]pyridine system can be synthesized via two primary routes: (i) annelation of a pyrazole ring onto a pre-existing pyridine derivative, or (ii) pyridine-ring formation using pyrazole precursors. A Sonogashira-type cross-coupling reaction between 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes and alkynes, followed by tert-butylamine-mediated ring closure, has been demonstrated as an efficient multicomponent approach . For bromination at the 3-position, direct bromination using HBr/NaNO₂ under acidic conditions is commonly employed, yielding ~29% isolated product after purification .

Q. How can researchers optimize the bromination step to improve yield and purity?

Bromination efficiency depends on reaction time, stoichiometry, and workup. For example, in the synthesis of 3-bromo-1H-pyrazolo[4,3-b]pyridine (a structural analog), slow addition of HBr and subsequent quenching with NaHSO₃ minimizes side reactions. Purification via silica gel chromatography or recrystallization from ethanol/water mixtures enhances purity (>97%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Key signals include the methyl group (δ ~3.9 ppm, singlet) and pyrazole/pyridine protons (δ 7.5–9.0 ppm).
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 214 (C₇H₆BrN₃).
  • Elemental Analysis : Confirms Br content (~37.3%) .

Advanced Research Questions

Q. How can computational modeling guide the design of pyrazolo[4,3-c]pyridine derivatives for kinase inhibition?

Molecular docking studies (e.g., using PIM1 kinase PDB:5V82) reveal that the bromine atom at position 3 enhances hydrophobic interactions with the ATP-binding pocket. Substituents at the 1-methyl position modulate steric hindrance, affecting binding affinity. MD simulations further predict stability of inhibitor-protein complexes .

Q. What strategies resolve contradictions in biological activity data across different assays?

Discrepancies in IC₅₀ values (e.g., EGFR inhibition vs. cytotoxicity) may arise from assay conditions (e.g., cell line variability, serum concentration). Normalize data using positive controls (e.g., gefitinib for EGFR) and validate via orthogonal assays (e.g., Western blotting for target engagement) .

Q. How does the electronic nature of substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing bromine atom at position 3 activates the pyridine ring for Suzuki-Miyaura couplings. Pd₂(dba)₃/XPhos catalysts enable efficient coupling with aryl boronic acids (e.g., 3-chloro-4-fluorophenyl), achieving yields >70% .

Q. What are the challenges in scaling up pyrazolo[4,3-c]pyridine synthesis for preclinical studies?

Key issues include:

  • Purification : Column chromatography is impractical at scale; switch to recrystallization or distillation.
  • Boc Deprotection : Use TFA in DCM for tert-butyl group removal, but ensure acid-sensitive functionalities are protected .

Methodological Considerations

Q. How to design a robust SAR study for pyrazolo[4,3-c]pyridine-based inhibitors?

  • Core Modifications : Compare 3-bromo vs. 3-chloro analogs for halogen effects.
  • Side Chain Diversity : Introduce polar groups (e.g., piperazine) to improve solubility.
  • Biological Testing : Prioritize high-throughput screening followed by dose-response assays .

Q. What analytical workflows validate compound stability under physiological conditions?

  • HPLC-MS : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma (37°C).
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.